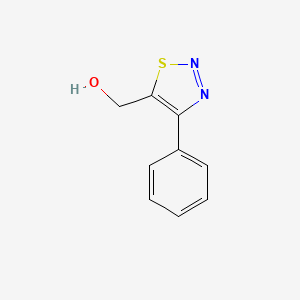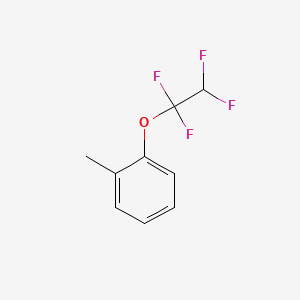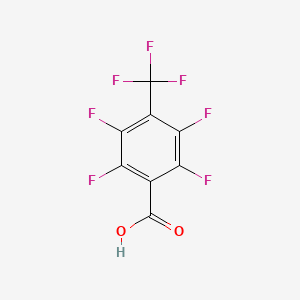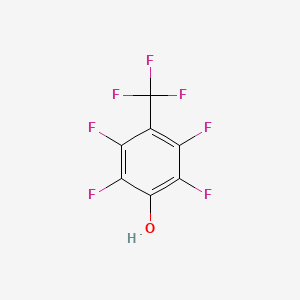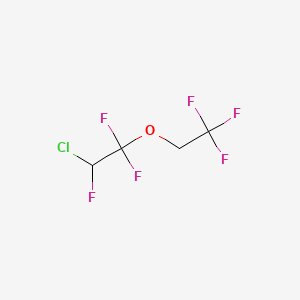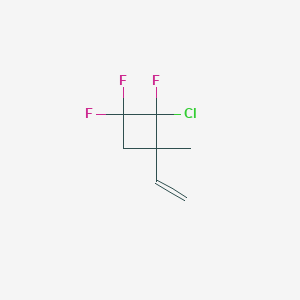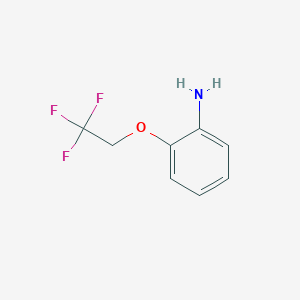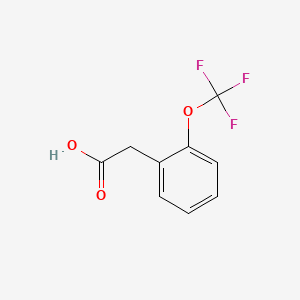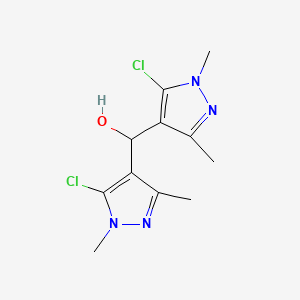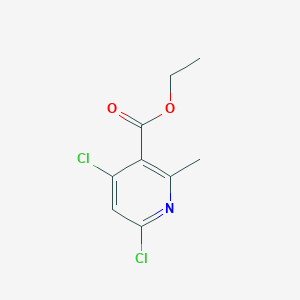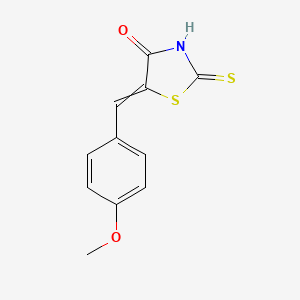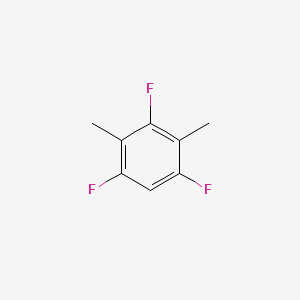
1,3,5-Trifluoro-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trifluoro-2,4-dimethylbenzene is an organic compound with the molecular formula C8H7F3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by methyl groups. This compound is part of the trifluoromethylbenzene family and is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4-dimethylbenzene can be synthesized through various methods. One common approach involves the fluorination of 2,4-dimethylbenzene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Chlorination: Chlorination of 2,4-dimethylbenzene to form 2,4-dichloro-1,3,5-trimethylbenzene.
Fluorination: Subsequent fluorination of the chlorinated intermediate using a fluorinating agent such as hydrogen fluoride or a metal fluoride.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1,3,5-Trifluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the compound is less reactive towards electrophilic substitution compared to non-fluorinated analogs.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound more susceptible to nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Electrophilic Substitution: Substituted derivatives depending on the electrophile used.
Nucleophilic Substitution: Fluorine atoms replaced by nucleophiles such as hydroxyl or amino groups.
Oxidation: Formation of carboxylic acids from the oxidation of methyl groups.
科学研究应用
1,3,5-Trifluoro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in drug development due to its unique chemical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1,3,5-trifluoro-2,4-dimethylbenzene is primarily influenced by the presence of fluorine atoms, which alter the electronic distribution within the molecule. The electron-withdrawing effect of fluorine atoms makes the aromatic ring less reactive towards electrophilic attack while enhancing its susceptibility to nucleophilic substitution. The methyl groups donate electron density, partially counteracting the electron-withdrawing effect of fluorine, resulting in a unique balance of reactivity.
相似化合物的比较
Similar Compounds
1,3,5-Trifluorobenzene: Lacks the methyl groups, making it more reactive towards electrophilic substitution.
2,4,6-Trifluorotoluene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3,5-Trifluoro-2,4,6-trimethylbenzene: Contains additional methyl groups, further altering its chemical properties.
Uniqueness
1,3,5-Trifluoro-2,4-dimethylbenzene is unique due to the specific positioning of fluorine and methyl groups, which provides a distinct balance of electron-withdrawing and electron-donating effects. This balance makes it a valuable compound for various chemical reactions and applications, particularly in the synthesis of complex organic molecules and materials with specialized properties.
属性
IUPAC Name |
1,3,5-trifluoro-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDZJPANXVVPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382181 |
Source


|
| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93343-12-5 |
Source


|
| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
